molecular formula C26H27NO3 B14185210 (3S,4R)-3,4-bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one CAS No. 923570-09-6

(3S,4R)-3,4-bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one

Cat. No.: B14185210
CAS No.: 923570-09-6
M. Wt: 401.5 g/mol
InChI Key: WBJZHMYKRNZZJZ-DQEYMECFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-3,4-bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This particular compound is characterized by the presence of two 4-methoxyphenyl groups and a 3-phenylpropyl group attached to the azetidinone ring. The stereochemistry of the compound is specified by the (3S,4R) configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3,4-bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of Substituents: The 4-methoxyphenyl and 3-phenylpropyl groups can be introduced through nucleophilic substitution reactions or via organometallic reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3,4-bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-3,4-bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, azetidinones are of interest due to their potential biological activity. They can serve as scaffolds for the development of pharmaceuticals, including antibiotics and enzyme inhibitors.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of (3S,4R)-3,4-bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-3,4-bis(4-methoxyphenyl)azetidin-2-one: Lacks the 3-phenylpropyl group.

    (3S,4R)-3,4-bis(4-methoxyphenyl)-1-(2-phenylethyl)azetidin-2-one: Has a shorter alkyl chain.

Uniqueness

The presence of the 3-phenylpropyl group in (3S,4R)-3,4-bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one distinguishes it from similar compounds

Properties

CAS No.

923570-09-6

Molecular Formula

C26H27NO3

Molecular Weight

401.5 g/mol

IUPAC Name

(3S,4R)-3,4-bis(4-methoxyphenyl)-1-(3-phenylpropyl)azetidin-2-one

InChI

InChI=1S/C26H27NO3/c1-29-22-14-10-20(11-15-22)24-25(21-12-16-23(30-2)17-13-21)27(26(24)28)18-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-17,24-25H,6,9,18H2,1-2H3/t24-,25-/m0/s1

InChI Key

WBJZHMYKRNZZJZ-DQEYMECFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2[C@@H](N(C2=O)CCCC3=CC=CC=C3)C4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C2C(N(C2=O)CCCC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.